Dibenzofuran-3-yl(phenyl)methanone
Overview
Description
Mechanism of Action
Target of Action
Dibenzofuran-3-yl(phenyl)methanone is a novel inhibitor of SIRT1 , a NAD+ dependent deacetylase . SIRT1 plays a crucial role in various biological processes, including aging, inflammation, energy metabolism, and stress resistance .
Mode of Action
The compound interacts with its target, SIRT1, by binding in the C-pocket of SIRT1 . This interaction involves hydrophobic interactions with residues Phe273, Phe312, and Ile347 . The introduction of a hydroxyl group to the meta position of the phenyl ring may form a hydrogen bond with Asn346 . This binding mode has been validated by structural modifications and kinetic studies .
Pharmacokinetics
The compound’s physical and chemical properties, such as its molecular weight (27229700), density (1245g/cm3), and boiling point (4467ºC at 760mmHg) can provide some insights into its potential pharmacokinetic behavior .
Result of Action
The binding of this compound in the C-pocket of SIRT1 blocks the transformation of NAD+ to a productive conformation, thereby inhibiting the deacetylase activity of SIRT1 . This results in the up-regulation of p53 acetylation at the cellular level .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Dibenzofuran-3-yl(phenyl)methanone are not well-studied. Benzofuran compounds, a class of compounds to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Cellular Effects
The cellular effects of this compound are not well-documented. Benzofuran compounds have been shown to have anticancer activity against the human ovarian cancer cell line A2780
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Benzofuran compounds have been shown to have strong biological activities, suggesting that they may interact with biomolecules, inhibit or activate enzymes, and change gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. It is known that dibenzofuran is a relatively non-toxic compound as evidenced by rats being unaffected after a 200-day diet consisting of 0.025 – 0.4% of DBF .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. Dibenzofuran has been shown to be metabolized by the biphenyl catabolic pathway enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It has been reported that anthracene-dibenzofuran based electron transport type hosts show good electron-transporting features .
Preparation Methods
The synthesis of Dibenzofuran-3-yl(phenyl)methanone involves several methods. One common synthetic route is through the reaction of dibenzofuran with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has also been explored to improve the efficiency and yield of the reaction .
Chemical Reactions Analysis
Dibenzofuran-3-yl(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur in the presence of halogens (e.g., chlorine or bromine) and a catalyst like iron(III) chloride (FeCl3).
Scientific Research Applications
Dibenzofuran-3-yl(phenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including anti-tumor, antibacterial, and anti-viral properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Dibenzofuran-3-yl(phenyl)methanone can be compared with other similar compounds, such as:
Benzofuran: A simpler structure with a single benzofuran ring, known for its antimicrobial and anti-inflammatory properties.
Dibenzofuran: A parent compound with two benzene rings fused to a central furan ring, used as a heat transfer agent and in the synthesis of other organic compounds.
Benzothiophene: A sulfur analog of benzofuran, with applications in the development of anticancer and antiviral agents.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
dibenzofuran-3-yl(phenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O2/c20-19(13-6-2-1-3-7-13)14-10-11-16-15-8-4-5-9-17(15)21-18(16)12-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGHMCNGJGYVEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274734 | |
Record name | dibenzofuran-3-yl(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6407-29-0 | |
Record name | dibenzofuran-3-yl(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BENZOYLDIBENZOFURAN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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